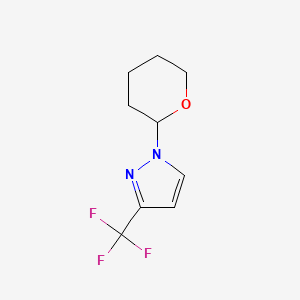

1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC20344091

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F3N2O |

|---|---|

| Molecular Weight | 220.19 g/mol |

| IUPAC Name | 1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C9H11F3N2O/c10-9(11,12)7-4-5-14(13-7)8-3-1-2-6-15-8/h4-5,8H,1-3,6H2 |

| Standard InChI Key | RFKYKJNULUAAHG-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)N2C=CC(=N2)C(F)(F)F |

Introduction

Structural and Electronic Properties

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₃N₂O |

| Molecular Weight | 220.19 g/mol |

| SMILES | C1CCOC(C1)N2C=CC(=N2)C(F)(F)F |

| Topological Polar Surface | 45.5 Ų |

| LogP (Predicted) | 1.08 |

Electronic Effects and Reactivity

The -CF₃ group induces a -I effect, deactivating the pyrazole ring toward electrophilic attack while directing substituents to the 4- and 5-positions. Conversely, the THP group’s oxygen atom donates electron density through resonance, creating regions of varied reactivity. This duality enables selective functionalization, as demonstrated in Suzuki-Miyaura couplings using boronic ester derivatives .

Synthetic Methodologies

Direct Synthesis from Pyrazole Precursors

The primary route involves cyclocondensation of hydrazine derivatives with 1,3-diketones followed by THP protection. For example:

-

Hydrazine and 4,4,4-Trifluoro-1-(tetrahydro-2H-pyran-2-yl)butane-1,3-dione: React under acidic conditions (e.g., HCl/EtOH) to form the pyrazole ring.

-

THP Protection: The hydroxyl group in intermediate alcohols is protected using 3,4-dihydro-2H-pyran (DHP) in the presence of catalytic p-toluenesulfonic acid (PTSA) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Hydrazine, HCl/EtOH, 80°C, 12h | 65% |

| THP Protection | DHP, PTSA, CH₂Cl₂, RT, 6h | 89% |

Boronic Ester Derivatives for Cross-Coupling

Ambeed’s data highlights the compound’s utility as a boronic ester precursor (CAS 1003846-21-6), enabling Pd-catalyzed couplings. A 2020 protocol achieved a 30% yield in synthesizing 2-methyl-5-(1-THP-pyrazol-4-yl)-1H-indole using:

This method underscores the compound’s role in constructing biaryl systems for drug candidates.

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

The -CF₃ group improves pharmacokinetic properties by reducing oxidative metabolism. Examples include:

-

Kinase Inhibitors: THP-protected pyrazoles serve as intermediates in JAK2 and EGFR inhibitors.

-

Antiviral Agents: Structural analogs inhibit viral proteases by mimicking peptide substrates.

Material Science

-

Liquid Crystals: The THP group’s conformational flexibility aids in designing mesogenic compounds.

-

Coordination Polymers: Pyrazole nitrogen atoms coordinate to transition metals, forming porous frameworks for gas storage.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: Peaks at δ 5.40 (THP anomeric proton) and δ 6.90–7.20 (pyrazole protons) confirm substitution patterns.

-

HRMS: [M+H]⁺ at m/z 220.19 matches the molecular formula.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure variants for chiral drug synthesis.

-

Bioconjugation: Exploring click chemistry applications using azide-functionalized derivatives.

-

Computational Modeling: DFT studies to predict reactivity in novel reaction environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume